molecular formula C14H15N3 B090830 N-Methyl-p-(o-tolylazo)aniline CAS No. 17018-24-5

N-Methyl-p-(o-tolylazo)aniline

Cat. No. B090830
CAS RN: 17018-24-5
M. Wt: 225.29 g/mol
InChI Key: IMQXTMXYZWSMNB-UHFFFAOYSA-N
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Description

N-Methyl-p-(o-tolylazo)aniline (MeOTA) is a chemical compound that belongs to the azo dye family. It is a yellow powder that is soluble in water and organic solvents. MeOTA has been widely used in scientific research for its unique properties, including its ability to act as a pH indicator, and its potential as a photosensitizer for photodynamic therapy.

Mechanism Of Action

N-Methyl-p-(o-tolylazo)aniline is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. N-Methyl-p-(o-tolylazo)aniline is also believed to act as a pH indicator by undergoing a color change in response to changes in pH.

Biochemical And Physiological Effects

N-Methyl-p-(o-tolylazo)aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Methyl-p-(o-tolylazo)aniline can induce DNA damage and apoptosis in cancer cells. N-Methyl-p-(o-tolylazo)aniline has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species.

Advantages And Limitations For Lab Experiments

One advantage of N-Methyl-p-(o-tolylazo)aniline is its versatility, as it can be used as both a pH indicator and a photosensitizer. N-Methyl-p-(o-tolylazo)aniline is also relatively easy to synthesize and purify. However, one limitation of N-Methyl-p-(o-tolylazo)aniline is its potential toxicity, as it has been shown to induce DNA damage and cell death in certain cell types.

Future Directions

There are several potential future directions for research on N-Methyl-p-(o-tolylazo)aniline. One area of interest is the development of new photosensitizers for use in photodynamic therapy, and N-Methyl-p-(o-tolylazo)aniline has been identified as a promising candidate in this regard. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Methyl-p-(o-tolylazo)aniline, and to determine its potential as a therapeutic agent in various disease states.

Synthesis Methods

N-Methyl-p-(o-tolylazo)aniline can be synthesized through the reaction of p-toluidine with nitrous acid, followed by the addition of dimethyl aniline. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-Methyl-p-(o-tolylazo)aniline has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, N-Methyl-p-(o-tolylazo)aniline is used as a pH indicator due to its ability to change color in response to changes in pH. N-Methyl-p-(o-tolylazo)aniline has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.

properties

CAS RN

17018-24-5

Product Name

N-Methyl-p-(o-tolylazo)aniline

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N-methyl-4-[(2-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3

InChI Key

IMQXTMXYZWSMNB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC

synonyms

N-Methyl-p-(o-tolylazo)aniline

Origin of Product

United States

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